molecular formula C9H18N2O3P- B14092989 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate CAS No. 100345-53-7

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate

Cat. No.: B14092989
CAS No.: 100345-53-7
M. Wt: 233.22 g/mol
InChI Key: GVCUOBQBKJUBEV-UHFFFAOYSA-M
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Description

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate is a chemical compound with the molecular formula C9H18N2O3P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyanoethoxy group and a di(propan-2-yl)amino group attached to a phosphinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate typically involves the reaction of di(propan-2-yl)amine with a suitable phosphinate precursor. One common method involves the reaction of di(propan-2-yl)amine with 2-cyanoethoxyphosphorodichloridite under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at a specific temperature, often around room temperature, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate involves its interaction with specific molecular targets. The cyanoethoxy group can participate in nucleophilic or electrophilic reactions, while the di(propan-2-yl)amino group can act as a base or nucleophile. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
  • 2-Cyanoethoxybis(N,N-diisopropylamino)phosphine

Uniqueness

2-Cyanoethoxy-[di(propan-2-yl)amino]phosphinate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

100345-53-7

Molecular Formula

C9H18N2O3P-

Molecular Weight

233.22 g/mol

IUPAC Name

2-cyanoethoxy-[di(propan-2-yl)amino]phosphinate

InChI

InChI=1S/C9H19N2O3P/c1-8(2)11(9(3)4)15(12,13)14-7-5-6-10/h8-9H,5,7H2,1-4H3,(H,12,13)/p-1

InChI Key

GVCUOBQBKJUBEV-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C(C)C)P(=O)([O-])OCCC#N

Origin of Product

United States

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